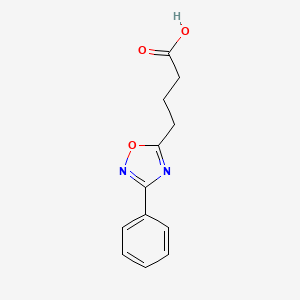

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The IUPAC name of this compound is 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . The InChI code is 1S/C13H14N2O4/c1-18-10-5-2-4-9 (8-10)13-14-11 (19-15-13)6-3-7-12 (16)17/h2,4-5,8H,3,6-7H2,1H3, (H,16,17) .Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.24 . It has a melting point of 102-104 degrees Celsius . It is a powder in its physical form .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Binding Analysis

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid derivatives have been studied for their potential as enzyme inhibitors. One study demonstrated the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which showed potent inhibitory activity against the urease enzyme. The study also conducted a Lineweaver–Burk plot evaluation and binding analysis, confirming the compounds' potential as valuable therapeutic agents in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Antitumor Activity

Compounds containing the 1,2,4-oxadiazole ring have been investigated for their antitumor properties. For instance, natural product analogs were synthesized and tested for antitumor activity against a panel of cell lines, with some compounds exhibiting potent antitumor activity. This indicates the potential application of this compound derivatives in cancer treatment (Maftei et al., 2013).

Antidiabetic Potential

In the context of diabetes treatment, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides derived from this compound have shown promising antidiabetic potential. These compounds exhibited significant inhibition of the α-glucosidase enzyme, indicating their potential as lead molecules for further research in developing more effective antidiabetic agents (Nazir et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTVBDKRHBBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)

![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)

![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)

![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)

![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)